
(3,5-Di-t-butyl-4-(n-pentyloxy)phenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The presence of the bulky tert-butyl groups and the pentyloxy substituent on the phenyl ring makes this compound unique in its reactivity and selectivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-4-(n-pentyloxy)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Catalyst: Iodine or a small amount of dibromoethane to activate the magnesium
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous stirring: To ensure uniform reaction conditions
Purification: Typically involves distillation or crystallization to obtain the pure Grignard reagent
化学反応の分析
Types of Reactions
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols
Substitution: Can replace halides in organic compounds
Coupling reactions: Forms carbon-carbon bonds with electrophiles
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Electrophiles: Alkyl halides, aryl halides
Conditions: Typically performed in anhydrous conditions to prevent hydrolysis of the Grignard reagent
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
Coupled products: Formed from reactions with electrophiles
科学的研究の応用
(3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide has several applications in scientific research:
Organic synthesis: Used to form complex molecules through carbon-carbon bond formation
Pharmaceuticals: Synthesis of intermediates for drug development
Material science: Preparation of polymers and advanced materials
Catalysis: Used in the development of new catalytic systems
作用機序
The mechanism of action of (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved are:
Formation of tetrahedral intermediates: During nucleophilic addition to carbonyl compounds
Transition states: In coupling reactions with electrophiles
類似化合物との比較
Similar Compounds
- Phenylmagnesium bromide
- tert-Butylmagnesium chloride
- n-Butylmagnesium bromide
Comparison
- Reactivity: (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide is more selective due to the steric hindrance from the tert-butyl groups.
- Stability: The presence of bulky groups provides greater stability compared to simpler Grignard reagents.
- Applications: Its unique structure allows for specific applications in the synthesis of complex molecules and materials.
This detailed article provides a comprehensive overview of (3,5-di-tert-butyl-4-(n-pentyloxy)phenyl)magnesium bromide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H31BrMgO |
|---|---|
分子量 |
379.7 g/mol |
IUPAC名 |
magnesium;1,3-ditert-butyl-2-pentoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C19H31O.BrH.Mg/c1-8-9-10-14-20-17-15(18(2,3)4)12-11-13-16(17)19(5,6)7;;/h12-13H,8-10,14H2,1-7H3;1H;/q-1;;+2/p-1 |
InChIキー |
GGWQXXXOCUWNST-UHFFFAOYSA-M |
正規SMILES |
CCCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



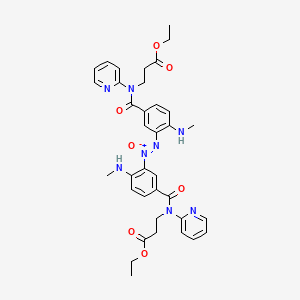

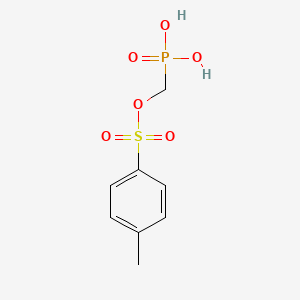
![[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)
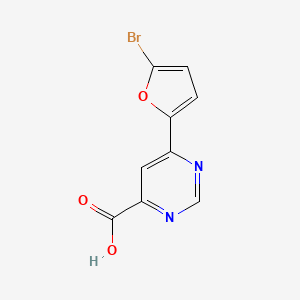

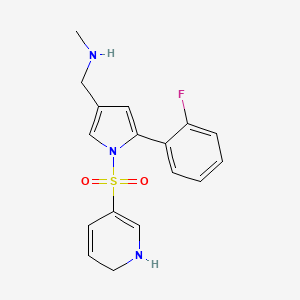
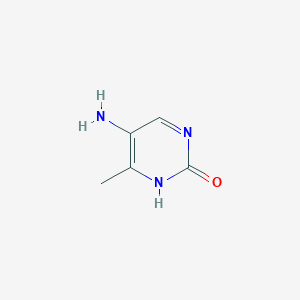
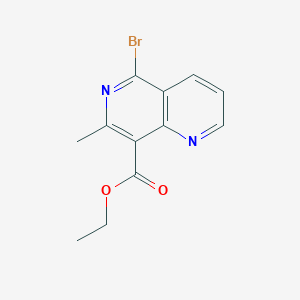
![tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B14886960.png)
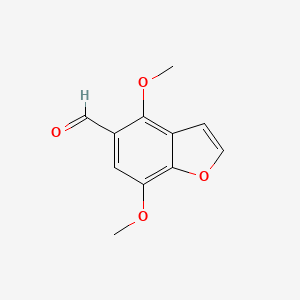
![2-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14886974.png)

